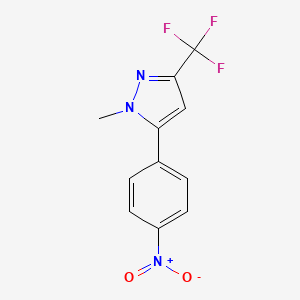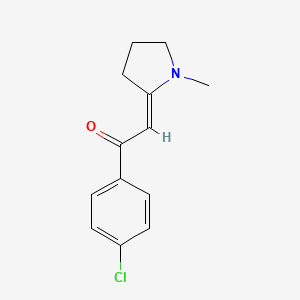![molecular formula C10H9ClN2O2 B12882761 2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12882761.png)
2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of the Aminomethyl Group: This step often involves the reaction of the oxazole derivative with formaldehyde and ammonia or an amine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl or alkyl group.
Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structure allows for modifications that can enhance biological activity, selectivity, and pharmacokinetic properties. It may be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, dyes, and other advanced materials.
Mecanismo De Acción
The mechanism by which 2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The aminomethyl and chloroacetyl groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)benzo[d]oxazole: Lacks the chloroacetyl group, which may result in different reactivity and biological activity.
5-(2-Chloroacetyl)benzo[d]oxazole:
2-(Aminomethyl)-5-(acetyl)benzo[d]oxazole: Similar structure but with an acetyl group instead of a chloroacetyl group, leading to different chemical properties.
Uniqueness
2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole is unique due to the presence of both the aminomethyl and chloroacetyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H9ClN2O2 |
|---|---|
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
1-[2-(aminomethyl)-1,3-benzoxazol-5-yl]-2-chloroethanone |
InChI |
InChI=1S/C10H9ClN2O2/c11-4-8(14)6-1-2-9-7(3-6)13-10(5-12)15-9/h1-3H,4-5,12H2 |
Clave InChI |
LITKGOSWXXBCEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)CCl)N=C(O2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide](/img/structure/B12882702.png)
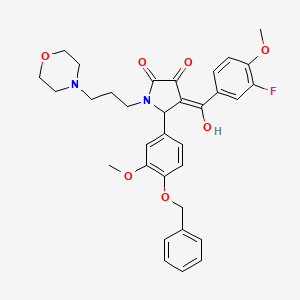
![4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-](/img/structure/B12882712.png)
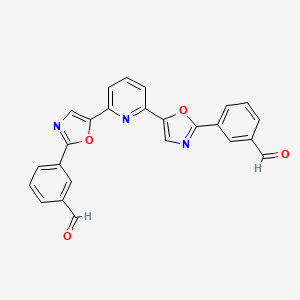
![[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12882725.png)
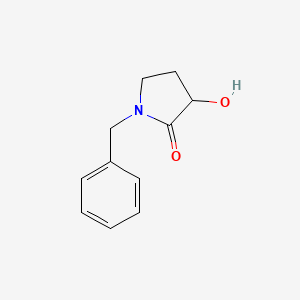
![1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882741.png)
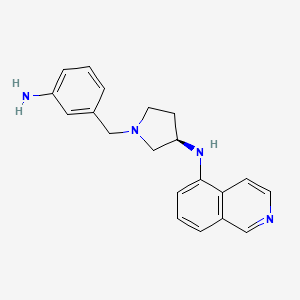
![((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12882750.png)
